Silane, trimethyl[(trifluoromethyl)thio]-
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Overview
Description
Silane, trimethyl[(trifluoromethyl)thio]- is an organosilicon compound with the molecular formula C4H9F3SSi. It is a colorless liquid that is primarily used as a reagent in organic synthesis for the introduction of the trifluoromethyl group. This compound is known for its ability to participate in various chemical reactions, making it a valuable tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trimethyl[(trifluoromethyl)thio]- can be synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus(III) reagent that serves as a halogen acceptor . The reaction typically proceeds under mild conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(trifluoromethyl)thio]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(trifluoromethyl)thio]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl groups, forming trifluoromethylated alcohols.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is introduced into different substrates.
Common Reagents and Conditions
Nucleophilic Addition: Catalytic amounts of fluoride ions (e.g., tetrabutylammonium fluoride or cesium fluoride) are used to generate the reactive trifluoromethide intermediate.
Substitution Reactions: Various electrophilic substrates can be used, and the reactions are typically carried out under mild conditions.
Major Products Formed
Trifluoromethylated Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Trifluoromethylated Ketones: Formed through substitution reactions with esters and other electrophilic substrates.
Scientific Research Applications
Silane, trimethyl[(trifluoromethyl)thio]- has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules that contain the trifluoromethyl group.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals that benefit from the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(trifluoromethyl)thio]- involves the generation of a highly reactive trifluoromethide intermediate. This intermediate can attack electrophilic centers, such as carbonyl groups, leading to the formation of new chemical bonds . The presence of a metal salt, such as tetrabutylammonium fluoride, facilitates the generation of the trifluoromethide intermediate and promotes the desired chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane: Another organosilicon compound with similar reactivity but different applications.
Triethyl(trifluoromethyl)silane: Similar in structure but with ethyl groups instead of methyl groups.
Uniqueness
Silane, trimethyl[(trifluoromethyl)thio]- is unique due to its specific reactivity and the ability to introduce the trifluoromethyl group under mild conditions. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
138128-74-2 |
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Molecular Formula |
C4H9F3SSi |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
trimethyl(trifluoromethylsulfanyl)silane |
InChI |
InChI=1S/C4H9F3SSi/c1-9(2,3)8-4(5,6)7/h1-3H3 |
InChI Key |
FDSAJJOVRIBBPN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC(F)(F)F |
Origin of Product |
United States |
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